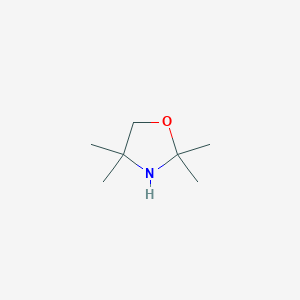

Oxazolidine, 2,2,4,4-tetramethyl-

Description

Significance of the Oxazolidine (B1195125) Scaffold in Advanced Organic Chemistry

The oxazolidine scaffold, a five-membered ring containing both nitrogen and oxygen atoms, is a privileged structure in organic synthesis. wikipedia.orgnih.gov Its utility stems from several key features:

Chiral Auxiliaries: Chiral oxazolidine derivatives are widely employed as auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds.

Protecting Groups: The oxazolidine moiety can serve as a protecting group for both amino alcohols and carbonyl compounds.

Synthetic Intermediates: The ring can be readily opened under specific conditions, providing access to a variety of functionalized acyclic compounds. nih.gov

Bioisosteres: In medicinal chemistry, the oxazolidine ring can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov

The presence of four methyl groups in Oxazolidine, 2,2,4,4-tetramethyl- imparts specific steric and electronic properties that can influence its reactivity and potential applications.

Historical Context and Evolution of Research on 2,2,4,4-tetramethyl-oxazolidine

The synthesis of oxazolidines dates back to the 19th century, with the fundamental reaction being the condensation of a 2-aminoalcohol with an aldehyde or a ketone. wikipedia.org This foundational method laid the groundwork for the preparation of a vast array of substituted oxazolidines.

The specific synthesis of Oxazolidine, 2,2,4,4-tetramethyl- is achieved through the reaction of 2-amino-2-methyl-1-propanol (B13486) with acetone (B3395972). prepchem.com This straightforward synthesis has made it an accessible compound for various studies. Early research on substituted oxazolidines was often focused on their synthesis and basic characterization. Over time, the focus has shifted towards exploring their utility as building blocks in more complex molecular architectures and as functional molecules in their own right. While the broader class of oxazolidinones has been extensively investigated for its medicinal properties, research specifically on Oxazolidine, 2,2,4,4-tetramethyl- has been more niche, primarily exploring its role as a synthetic intermediate and in material science applications.

Current Academic Trajectories and Emerging Research Areas for Oxazolidine, 2,2,4,4-tetramethyl-

Current research involving the oxazolidine scaffold is vibrant and multifaceted. While much of the cutting-edge research focuses on the development of new oxazolidinone-based antibiotics and other therapeutic agents, the parent oxazolidine ring and its simple derivatives like Oxazolidine, 2,2,4,4-tetramethyl- continue to find applications in several areas:

Polymer and Materials Science: Oxazolidine derivatives are utilized as reactive diluents, crosslinking agents, and moisture scavengers in polyurethane and other polymer systems. wikipedia.org The tetramethyl substitution can enhance the stability and modify the reactivity of the oxazolidine ring in these applications.

Asymmetric Catalysis: The development of novel chiral ligands for asymmetric catalysis is a continuous endeavor. The rigid, sterically defined structure of substituted oxazolidines makes them attractive candidates for the design of new ligands.

Building Blocks for Complex Molecules: As a readily available and functionalized heterocycle, Oxazolidine, 2,2,4,4-tetramethyl- can serve as a starting material for the synthesis of more complex molecules with potential biological or material properties. Recent studies on other substituted oxazolidines highlight their use in the synthesis of novel compounds with potential anticancer activities. nih.gov

While specific high-impact research focused solely on Oxazolidine, 2,2,4,4-tetramethyl- is not as prevalent as for its oxazolidinone cousins, its foundational role as a chemical entity ensures its continued relevance in the broader landscape of organic chemistry.

Physicochemical Properties of 4,4-Dimethyloxazolidine

The compound is commonly known as 4,4-Dimethyloxazolidine. Below are its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C5H11NO | nih.gov |

| Molecular Weight | 101.15 g/mol | nih.gov |

| Appearance | Colorless to slightly yellow liquid | nih.gov |

| Boiling Point | 100.9 °C | nih.gov |

| Flash Point | 49 °C (closed cup) | nih.gov |

| Density | 0.99 g/mL | nih.gov |

| Solubility | Miscible with water in all proportions | nih.gov |

| pKa | 9.35 | nih.gov |

| log Kow | 0.73 | nih.gov |

Synthesis of 2,2,4,4-Tetramethyl-1,3-oxazolidine

A documented method for the synthesis of this compound is provided below.

| Reactants | Reagents | Product |

| 2-amino-2-methyl-1-propanol (3.0 mole) | Acetone (3.0 mole) in dry benzene (B151609) (approx. 750 ml) | Oxazolidine, 2,2,4,4-tetramethyl- |

Source: prepchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

57822-91-0 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,2,4,4-tetramethyl-1,3-oxazolidine |

InChI |

InChI=1S/C7H15NO/c1-6(2)5-9-7(3,4)8-6/h8H,5H2,1-4H3 |

InChI Key |

HKNQNRDBGNRLRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC(N1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Oxazolidine, 2,2,4,4 Tetramethyl

Classical Approaches to Oxazolidine (B1195125) Ring Formation Relevant to 2,2,4,4-tetramethyl- Substitution

The most fundamental and widely employed method for the synthesis of the 2,2,4,4-tetramethyl-oxazolidine core structure involves the condensation reaction between a suitable β-amino alcohol and a ketone. Specifically, the reaction of 2-amino-2-methyl-1-propanol (B13486) with acetone (B3395972) stands as the classical and direct route to form 2,2,4,4-tetramethyl-oxazolidine. prepchem.com

This reaction is typically carried out in a suitable solvent, such as benzene (B151609), and often involves the removal of water as it is formed to drive the equilibrium towards the product. The general mechanism proceeds through the initial formation of a hemiaminal intermediate from the nucleophilic attack of the amino group on the carbonyl carbon of acetone. Subsequent intramolecular cyclization via the hydroxyl group attacking the iminium ion, followed by dehydration, yields the stable five-membered oxazolidine ring. The high degree of substitution on both the amino alcohol and the ketone contributes to the stability of the resulting tetramethylated oxazolidine.

One-Pot Synthetic Strategies for the Preparation of 2,2,4,4-tetramethyl-oxazolidine

Mechanistic Investigation of Reactions Involving Oxidizing Agents and Sterically Hindered Secondary Amines for Oxazolidine, 2,2,4,4-tetramethyl- Synthesis

While specific mechanistic studies focused solely on the one-pot synthesis of 2,2,4,4-tetramethyl-oxazolidine involving oxidizing agents and sterically hindered secondary amines are not extensively documented in publicly available literature, general principles from related systems can be extrapolated. For the synthesis of functionalized oxazolidines, a one-pot approach utilizing tetrabutylammonium (B224687) iodide as a catalyst and tert-butyl hydroperoxide in water as an oxidant has been reported for the oxidative C(sp³)–H functionalization and subsequent C–O/C–N bond formation. organic-chemistry.org The mechanism is proposed to involve the in situ generation of a reactive intermediate that facilitates the cyclization.

In the context of sterically hindered systems, the reaction of aliphatic aldehydes with nonstabilized azomethine ylides can lead to oxazolidines, among other products, depending on the reaction conditions. organic-chemistry.org Furthermore, computational studies, such as density functional theory (DFT), have been employed to elucidate the mechanistic pathways of one-pot cycloaddition reactions for the formation of oxazolidinone rings from epoxides and isocyanates, revealing asynchronous concerted mechanisms. beilstein-journals.org Such computational approaches could provide valuable insights into the reaction mechanism for the synthesis of 2,2,4,4-tetramethyl-oxazolidine.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in 2,2,4,4-tetramethyl-oxazolidine Formation

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of any chemical transformation. For the synthesis of oxazolidines, key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

For instance, in the synthesis of various oxazolidinone derivatives, a related class of compounds, extensive optimization of bases and solvents has been conducted. researchgate.net Similarly, for the synthesis of other heterocyclic systems, catalyst screening and the adjustment of reaction conditions have been shown to significantly impact the yield and stereoselectivity of the products. nih.gov

While a detailed, publicly available optimization study specifically for the synthesis of 2,2,4,4-tetramethyl-oxazolidine is limited, the principles of reaction optimization would be directly applicable. A systematic study would involve screening various acid or base catalysts, exploring a range of solvents with different polarities, and adjusting the reaction temperature and time to identify the optimal conditions for the condensation of 2-amino-2-methyl-1-propanol and acetone. The goal would be to achieve the highest possible conversion of starting materials into the desired product with minimal side-product formation.

Table 1: General Parameters for Optimization in Oxazolidine Synthesis

| Parameter | Considerations | Potential Impact |

| Catalyst | Acidic (e.g., p-toluenesulfonic acid, Lewis acids) or basic catalysts. | Can accelerate the rate of imine formation and cyclization. |

| Solvent | Aprotic (e.g., benzene, toluene, dichloromethane) or protic solvents. | Can influence reactant solubility and the equilibrium of the reaction. |

| Temperature | Ranging from room temperature to reflux conditions. | Affects reaction rate and can influence the position of the equilibrium. |

| Water Removal | Use of a Dean-Stark apparatus or drying agents. | Drives the reaction towards the product by removing the water byproduct. |

| Stoichiometry | Molar ratio of the amino alcohol and ketone. | Can be adjusted to maximize the conversion of the limiting reagent. |

Sustainable Chemistry Principles in the Synthesis of Oxazolidine, 2,2,4,4-tetramethyl-

The principles of green and sustainable chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of 2,2,4,4-tetramethyl-oxazolidine, several strategies can be employed to enhance its sustainability profile.

One key aspect is the use of environmentally benign solvents or even solvent-free reaction conditions. For example, the use of ionic liquids as both catalyst and reaction medium has been shown to be an eco-friendly approach for the synthesis of some oxazolidine derivatives. rsc.org Another approach involves the use of ecocatalysts, which are derived from natural and biosourced materials, and can operate under mild conditions. mdpi.comnih.govbohrium.com

Furthermore, developing one-pot syntheses, as discussed earlier, is inherently a green chemistry principle as it reduces the number of work-up and purification steps, thereby minimizing solvent consumption and waste generation. organic-chemistry.org The ideal sustainable synthesis of 2,2,4,4-tetramethyl-oxazolidine would involve a one-pot reaction using a recyclable, non-toxic catalyst, in a green solvent or under solvent-free conditions, with high atom economy and energy efficiency.

Emerging and Novel Synthetic Routes to Oxazolidine, 2,2,4,4-tetramethyl- and its Analogues

The field of organic synthesis is continually evolving, with new methodologies being developed to construct complex molecules with greater efficiency and control. For the synthesis of highly substituted oxazolidines like 2,2,4,4-tetramethyl-oxazolidine and its analogues, several emerging routes hold promise.

One such area is the use of transition-metal-catalyzed reactions. For instance, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce disubstituted 1,3-oxazolidines with good diastereoselectivity. organic-chemistry.org Rhodium-catalyzed cycloaddition reactions and silver-promoted tandem olefin isomerization/intramolecular hydroamination are other examples of modern synthetic methods that could potentially be adapted for the synthesis of tetrasubstituted oxazolidines. organic-chemistry.org

Furthermore, solid-phase synthesis offers a powerful platform for the combinatorial synthesis of oxazolidine libraries. doi.org This technique involves attaching one of the reactants to a solid support, allowing for the easy removal of excess reagents and byproducts by simple filtration. While challenges such as the lability of the oxazolidine ring under certain cleavage conditions exist, this approach could be valuable for generating a diverse range of analogues of 2,2,4,4-tetramethyl-oxazolidine for various applications.

The development of novel one-pot, multi-component reactions also represents a significant advancement. These reactions allow for the assembly of complex molecules from simple starting materials in a single operation, often with high levels of efficiency and stereocontrol. nih.govnih.gov The application of such strategies to the synthesis of sterically hindered oxazolidines is an active area of research.

Chemical Reactivity and Reaction Mechanisms of Oxazolidine, 2,2,4,4 Tetramethyl

Ring-Opening Reactions of Oxazolidine (B1195125), 2,2,4,4-tetramethyl-

Ring-opening reactions are a characteristic feature of oxazolidine chemistry, typically proceeding via cleavage of the C-O or C-N bonds. These reactions can be initiated by acids or nucleophiles.

Oxazolidines are susceptible to hydrolysis in acidic conditions, a reaction that reverses their synthesis from an amino alcohol and a carbonyl compound. wikipedia.org The hydrolysis of the oxazolidine ring is a facile process that occurs over a wide pH range. nih.gov The reaction is subject to general acid catalysis. nih.gov

The mechanism involves the protonation of the ring oxygen or nitrogen atom, followed by nucleophilic attack of water, leading to the cleavage of the hemiaminal ether linkage. For 2,2,4,4-tetramethyl-oxazolidine, this would result in the formation of 2-amino-2-methyl-1-propanol (B13486) and acetone (B3395972). The rate of this hydrolysis is significantly influenced by the substituents on the ring. Steric effects from the substituents derived from the carbonyl component can decrease the reaction rates in neutral and basic solutions. nih.gov The presence of four methyl groups in 2,2,4,4-tetramethyl-oxazolidine, particularly the gem-dimethyl group at the C2 position, would sterically hinder the approach of water, potentially slowing the rate of hydrolysis compared to less substituted oxazolidines.

The table below shows the half-lives of hydrolysis for various oxazolidines derived from (-)-ephedrine at pH 7.40 and 37°C, illustrating the impact of substituents on reaction rates.

Table 1: Hydrolysis Half-Lives of Various Ephedrine Oxazolidines

| Carbonyl Component | Half-life of Hydrolysis |

|---|---|

| Formaldehyde | 5 sec |

| Propionaldehyde | 18 sec |

| Benzaldehyde | 5 min |

| Salicylaldehyde | 5 sec |

| Pivalaldehyde | 30 min |

| Acetone | 4 min |

| Cyclohexanone | 6 min |

Data sourced from a study on oxazolidines derived from (-)-ephedrine and various aldehydes and ketones. nih.gov

The oxazolidine ring can be opened by nucleophiles. In related systems like N-Boc protected oxazolidinethiones, which are sulfur analogs of oxazolidinones, ring-opening occurs via nucleophilic attack at the C5 position. For instance, thiolate anions have been used as sulfur nucleophiles to open the ring of an N-Boc protected oxazolidinethione derived from serine methyl ester. researchgate.net Similarly, the ring-opening of 2-oxazolidinones with in situ generated chalcogenolate anions provides β-selenoamines and β-telluroamines. rsc.orgnih.gov

For 2,2,4,4-tetramethyl-oxazolidine, nucleophilic attack would likely be directed at the C2 or C5 positions. However, the four methyl groups present a significant steric barrier. Attack at C2 is severely hindered by the gem-dimethyl group. Attack at C5 is also sterically encumbered by the gem-dimethyl group at the adjacent C4 position. Therefore, harsh reaction conditions might be necessary for nucleophilic ring-opening to occur. The nature of the nucleophile is critical; strong, less sterically demanding nucleophiles would be more effective. youtube.com The reaction would proceed via an SN2-type mechanism, where the nucleophile attacks an electrophilic carbon center, leading to the cleavage of a C-O or C-N bond. youtube.comyoutube.com

Reactions Involving the Nitrogen Atom of Oxazolidine, 2,2,4,4-tetramethyl-

In related heterocyclic systems, N-acylation is a common reaction. For example, oxazolidinethiones can be protected with a di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) group at the nitrogen atom. dergipark.org.tr This reaction involves the nitrogen acting as a nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride. Similar N-acylation or N-alkylation reactions could be envisaged for 2,2,4,4-tetramethyl-oxazolidine, although the reaction rates might be slower due to the steric hindrance.

Electrophilic and Radical Reactions at the Carbon Atoms of the Oxazolidine Ring

While the heteroatoms are the primary sites of reactivity, the carbon atoms of the oxazolidine ring can also participate in reactions, particularly under electrophilic or radical conditions.

In general, electrophilic substitution reactions involve an electrophile attacking an electron-rich center. libretexts.org Aromatic systems are classic examples, but other molecules can undergo such reactions. masterorganicchemistry.commasterorganicchemistry.comyoutube.com For the saturated 2,2,4,4-tetramethyl-oxazolidine ring, electrophilic attack on the C-H bonds is not a typical reaction pathway unless an extremely powerful electrophile is used or a carbocation intermediate can be stabilized.

Radical reactions, however, offer a more plausible pathway for functionalization of the carbon skeleton. youtube.com These reactions proceed via initiation, propagation, and termination steps. youtube.comyoutube.com A radical initiator can abstract a hydrogen atom from one of the ring carbons to form a carbon-centered radical. aklectures.com The stability of the resulting radical determines the regioselectivity of the reaction. youtube.com In 2,2,4,4-tetramethyl-oxazolidine, hydrogen abstraction could occur at C5. The resulting tertiary radical at C5 would be stabilized by the adjacent nitrogen and oxygen atoms. The methyl groups themselves also provide sites for potential radical abstraction.

Stereochemical Aspects and Stereoselective Transformations of Oxazolidine, 2,2,4,4-tetramethyl-

The parent compound, 2,2,4,4-tetramethyl-oxazolidine, is achiral as it lacks any stereocenters and possesses a plane of symmetry. Therefore, reactions starting from this compound will yield a racemic mixture or an achiral product unless a chiral reagent, catalyst, or auxiliary is employed.

If a reaction introduces a new stereocenter, for example, by addition to a derivative where the nitrogen is part of a double bond, the existing ring structure could potentially direct the stereochemical outcome. In syntheses of other oxazolidines, stereoselectivity is a key consideration. For instance, Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives can produce cis-disubstituted oxazolidines with high diastereoselectivity. organic-chemistry.org While not directly applicable to the pre-formed 2,2,4,4-tetramethyl-oxazolidine, this highlights that the ring architecture can control stereochemistry in related transformations. In ring-opening reactions of chiral oxazolidinethiones, the stereochemistry at the asymmetric carbon can be retained. dergipark.org.tr

Computational Studies on Reaction Pathways, Transition States, and Energy Profiles of Oxazolidine, 2,2,4,4-tetramethyl-

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, determining the stability of intermediates, and calculating energy profiles of transition states. nih.govnih.gov

For 2,2,4,4-tetramethyl-oxazolidine, computational studies could provide significant insights:

Ring-Opening Reactions: DFT calculations could model the acid-catalyzed hydrolysis pathway. By calculating the activation energies for the protonation of the nitrogen versus the oxygen, the most likely initial step could be determined. The energy profile of the subsequent C-O bond cleavage and the stability of the resulting ring-opened intermediate could also be mapped.

Radical Reactions: The bond dissociation energies (BDE) for the C-H bonds at C5 and on the methyl groups could be calculated to predict the most likely site of hydrogen abstraction in a radical reaction. The stability of the potential radical intermediates could be assessed through analysis of their electronic structure and spin density distribution.

Stereoselectivity: In hypothetical stereoselective reactions, computational modeling could be used to predict the facial selectivity of an attack on a derivatized ring. By calculating the energies of the different transition states leading to various stereoisomers, the most likely product could be predicted, providing a rationale for any observed stereoselectivity.

Studies on related isoxazolidines have successfully used computational data to explain the selectivity of oxidation reactions, showing that the preferred reaction pathway corresponds to the formation of the most stable transient carbocation intermediate. nih.gov Similar approaches could be applied to understand and predict the reactivity of 2,2,4,4-tetramethyl-oxazolidine.

Applications of Oxazolidine, 2,2,4,4 Tetramethyl in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Oxazolidine (B1195125), 2,2,4,4-tetramethyl- serves as a valuable synthetic intermediate, primarily owing to the reactivity of its heterocyclic ring and the potential for its conversion into other functional moieties. The synthesis of this compound is typically achieved through the condensation of 2-amino-2-methyl-1-propanol (B13486) with acetone (B3395972), a straightforward and efficient method for constructing the oxazolidine core.

Once formed, the 2,2,4,4-tetramethyl-oxazolidine ring can be a precursor for the synthesis of more complex heterocyclic systems. A notable application is its use as a precursor for the generation of nitronyl nitroxides. These are stable organic radicals that are of significant interest in the field of molecular magnetism and materials science. The oxazolidine is first oxidized to the corresponding N-oxyl radical, which can then undergo further transformations to yield the target nitronyl nitroxide. This positions Oxazolidine, 2,2,4,4-tetramethyl- as a key building block for the synthesis of these advanced materials.

The inherent reactivity of the oxazolidine ring, which is susceptible to hydrolysis under acidic conditions to regenerate the parent amino alcohol and ketone, also allows for its temporary incorporation into a larger molecule, with the potential for subsequent modification and ring-opening to reveal new functionalities.

Utilization in Controlled Radical Polymerization Methodologies

One of the most significant applications of derivatives of Oxazolidine, 2,2,4,4-tetramethyl- is in the field of controlled radical polymerization (CRP), specifically in nitroxide-mediated polymerization (NMP). wikipedia.org This technique allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures such as block copolymers.

The key to this application is the oxidation of the parent oxazolidine to its corresponding stable nitroxide radical, 2,2,4,4-tetramethyl-1,3-oxazolidinyl-N-oxyl (TMO). This five-membered ring nitroxide is an analogue of the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). In NMP, these stable nitroxide radicals reversibly trap the propagating polymer chain, establishing a dynamic equilibrium between active (propagating) and dormant (nitroxide-capped) species. This reversible termination process minimizes irreversible termination reactions, leading to a "living" polymerization character. wikipedia.org

The central species in NMP is the alkoxyamine, which serves as the initiator and the dormant form of the polymer chain. The formation of an alkoxyamine derived from Oxazolidine, 2,2,4,4-tetramethyl- involves two key stages:

Formation of the Nitroxide Radical (TMO): The parent oxazolidine is first oxidized to form the stable 2,2,4,4-tetramethyl-1,3-oxazolidinyl-N-oxyl (TMO) radical. This oxidation can be achieved using various oxidizing agents.

Alkoxyamine Formation: The TMO radical then acts as a persistent radical in the polymerization mixture. In the presence of a monomer and a conventional radical initiator (like AIBN or BPO), the initiator decomposes to form primary radicals. These primary radicals add to the monomer to start a propagating polymer chain. The TMO radical then rapidly and reversibly combines with the propagating radical to form an alkoxyamine. This alkoxyamine can then thermally and homolytically cleave to regenerate the propagating radical and the TMO nitroxide, allowing for controlled chain growth. wikipedia.org

The equilibrium between the dormant alkoxyamine and the active species is the cornerstone of control in NMP. The rate of the C-O bond homolysis in the alkoxyamine is a critical factor that influences the polymerization kinetics and the degree of control.

The use of alkoxyamine initiators derived from 2,2,4,4-tetramethyl-oxazolidine is expected to provide significant control over the final polymer architecture and properties, analogous to other NMP systems. The ability to control the polymerization process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).

The "living" nature of NMP allows for the synthesis of complex polymer architectures, such as block copolymers, by sequential monomer addition. After the first monomer is consumed, a second monomer can be introduced to the reaction mixture, leading to the growth of a second block from the active chain ends of the first polymer.

Table 1: Expected Polymer Properties with TMO-mediated Polymerization

| Property | Expected Outcome | Significance |

|---|---|---|

| Molecular Weight | Controlled by the monomer-to-initiator ratio | Predictable and tunable polymer chain length |

| Dispersity (Đ) | Low (typically < 1.5) | Uniform polymer chains, leading to well-defined material properties |

| Chain-end functionality | Preserved alkoxyamine end-group | Allows for post-polymerization modification |

| Architecture | Access to block, gradient, and star copolymers | Creation of advanced materials with tailored properties |

Nitroxide-mediated polymerization, including systems based on TMO, is one of several techniques for controlled radical polymerization. A comparison with other major methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, highlights its unique advantages and disadvantages. nih.gov

Table 2: Comparison of Controlled Radical Polymerization Techniques

| Feature | Nitroxide-Mediated Polymerization (NMP) | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain Transfer (RAFT) |

|---|---|---|---|

| Initiating System | Alkoxyamine | Alkyl halide and metal catalyst | Conventional radical initiator and RAFT agent |

| Metal Catalyst | Not required | Required (typically copper or iron) | Not required |

| Monomer Scope | Good for styrenics and acrylates; less effective for methacrylates | Very broad, including styrenics, acrylates, and methacrylates | Very broad, compatible with a wide range of monomers |

| Reaction Conditions | Typically high temperatures | Often at or near room temperature | Wide range of temperatures |

| Post-polymerization Purification | Simple, as no metal catalyst needs to be removed | Requires removal of the metal catalyst | Can require removal of color from the RAFT agent |

A key advantage of NMP is that it is a metal-free system, which is particularly beneficial for applications in electronics and biomedicine where metal contamination can be a significant issue. However, NMP often requires higher reaction temperatures compared to ATRP.

Applications as a Protecting Group Strategy in Multistep Organic Synthesis

Oxazolidines are well-established as effective protecting groups for aldehydes and ketones. youtube.comorganic-chemistry.orgkhanacademy.org This protection is achieved through the condensation of the carbonyl compound with a 1,2-amino alcohol. In the case of Oxazolidine, 2,2,4,4-tetramethyl-, it is formed from 2-amino-2-methyl-1-propanol and acetone. Conversely, this oxazolidine can be used to protect other aldehydes and ketones by a trans-acetalization reaction, or more commonly, the parent amino alcohol is used to protect a carbonyl group, forming a new oxazolidine ring system.

The oxazolidine ring is stable under basic and nucleophilic conditions, as well as to many reducing and oxidizing agents, making it a robust protecting group during various synthetic transformations. The deprotection is typically achieved under mild acidic conditions, which hydrolyzes the oxazolidine to regenerate the carbonyl and the amino alcohol.

Table 3: Protecting Group Compatibility

| Functional Group to be Protected | Protecting Group Formed | Stable To | Labile To |

|---|

This strategy is particularly useful in multistep syntheses where a carbonyl group needs to be preserved while other parts of the molecule undergo reaction.

Investigation of Oxazolidine, 2,2,4,4-tetramethyl- as a Chiral Auxiliary for Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov For a molecule to function as a chiral auxiliary, it must itself be chiral.

Oxazolidine, 2,2,4,4-tetramethyl- is an achiral molecule. This is because it does not possess any stereocenters and has a plane of symmetry passing through the nitrogen and oxygen atoms. The substitution pattern, with two methyl groups on C2 and two methyl groups on C4, renders the molecule symmetrical.

Therefore, Oxazolidine, 2,2,4,4-tetramethyl- cannot be used as a chiral auxiliary for asymmetric synthesis. Chiral oxazolidines, which are effective chiral auxiliaries, are typically derived from chiral amino alcohols, leading to substitution patterns that result in a chiral molecule.

Contributions to Heterocyclic Chemistry and the Generation of Novel Chemical Entities

The strategic use of existing heterocyclic scaffolds as templates for the synthesis of new and more complex molecular architectures is a cornerstone of modern synthetic organic chemistry. In this context, the oxazolidine ring system, a five-membered heterocycle containing both nitrogen and oxygen atoms, represents a versatile building block. While specific documented examples of Oxazolidine, 2,2,4,4-tetramethyl- as a direct precursor for the generation of novel heterocyclic entities are not extensively reported in readily available scientific literature, the inherent reactivity of the oxazolidine core suggests its potential utility in such transformations. The principles governing the reactions of oxazolidines can be extrapolated to understand how this specific, sterically hindered derivative might participate in the construction of new chemical entities.

The primary pathways through which oxazolidines can contribute to the synthesis of other heterocycles involve ring-opening reactions, cycloadditions, and ring transformations. The substitution pattern of Oxazolidine, 2,2,4,4-tetramethyl-, with its gem-dimethyl groups at both the C2 and C4 positions, would likely influence the regioselectivity and feasibility of these reactions, often imparting stability to the ring system.

One of the key reactive pathways for oxazolidine derivatives is the ring-opening reaction, which can generate versatile intermediates. For instance, the cleavage of the C-O or C-N bonds within the oxazolidine ring can lead to the formation of amino alcohols or their derivatives, which can then be cyclized with different reagents to form a variety of new heterocyclic systems. While the focus is often on N-activated oxazolidinones, the fundamental reactivity provides a basis for potential applications of other oxazolidine derivatives. The stability of the tetramethyl-substituted oxazolidine might necessitate harsher reaction conditions for such transformations.

Furthermore, oxazolidines can serve as precursors to reactive intermediates like nitrones. The oxidation of N-substituted oxazolidines can, in principle, yield nitrones, which are valuable 1,3-dipoles. These can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to generate isoxazolidine (B1194047) or isoxazole (B147169) rings, respectively. This two-step sequence, starting from an oxazolidine, represents a viable, albeit indirect, method for constructing new five-membered heterocyclic rings.

The table below outlines general transformations of the oxazolidine ring that are fundamental to its application in generating novel chemical entities. It is important to note that these are representative examples from the broader class of oxazolidine chemistry, as specific examples for 2,2,4,4-tetramethyl-oxazolidine in these roles are not prominently documented.

| Transformation Type | Starting Oxazolidine Derivative | Reagents and Conditions | Resulting Heterocyclic Core | Significance |

|---|---|---|---|---|

| Ring-Opening/Recyclization | Generic N-Acyl Oxazolidinone | Nucleophiles (e.g., chalcogenolates) followed by cyclization reagents | Thiazolidines, Selenazolidines | Access to heterocycles containing different heteroatoms. |

| Oxidation to Nitrone and Cycloaddition | Generic N-Substituted Oxazolidine | 1. Oxidation (e.g., m-CPBA) 2. Dipolarophile (e.g., alkene) | Isoxazolidine | Formation of a new five-membered heterocyclic ring via a 1,3-dipolar cycloaddition. |

| Ring Transformation | Substituted Oxazolidine | Thermal or acid/base catalysis | Pyrrolidines, Piperidines | Rearrangement and expansion of the initial heterocyclic core. |

Structural Elucidation and Advanced Spectroscopic Characterization of Oxazolidine, 2,2,4,4 Tetramethyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxazolidine (B1195125), 2,2,4,4-tetramethyl-

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Oxazolidine, 2,2,4,4-tetramethyl-, ¹H and ¹³C NMR spectroscopy provide crucial information about its molecular framework.

Due to the absence of protons on the C2 and C4 positions, the ¹H NMR spectrum of Oxazolidine, 2,2,4,4-tetramethyl- is expected to be relatively simple. The four methyl groups at C2 and C4 would likely appear as sharp singlets. The chemical shifts of the C2-methyl groups would differ from those of the C4-methyl groups due to the different electronic environments (C2 being adjacent to both oxygen and nitrogen, while C4 is adjacent to carbon and nitrogen). The methylene (B1212753) protons at C5 and the N-H proton would also give rise to characteristic signals.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of their local electronic environment. For instance, the C2 carbon, being bonded to two heteroatoms (O and N), would be expected to resonate at a lower field compared to the other sp³ hybridized carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Oxazolidine, 2,2,4,4-tetramethyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2-CH₃ | ~1.3-1.5 | ~25-30 |

| 4-CH₃ | ~1.1-1.3 | ~20-25 |

| C2 | - | ~90-100 |

| C4 | - | ~60-70 |

| C5 | ~3.5-4.0 | ~70-80 |

| N-H | Variable (typically 1-5) | - |

While 1D NMR provides fundamental information, 2D NMR techniques are essential for unambiguous signal assignment and for elucidating the connectivity of atoms within a molecule. nih.gov

COSY (Correlation Spectroscopy): A homonuclear correlation experiment, ¹H-¹H COSY, would be used to identify protons that are spin-spin coupled. huji.ac.illibretexts.orgqorganica.esoxinst.comlibretexts.org For Oxazolidine, 2,2,4,4-tetramethyl-, a cross-peak would be expected between the N-H proton and the C5 methylene protons, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. libretexts.orgwikipedia.orgmcdb.canih.gov It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. For example, the proton signal of the C5 methylene group would show a correlation to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between ¹H and ¹³C nuclei. nih.govyoutube.com This is particularly useful for identifying quaternary carbons. For Oxazolidine, 2,2,4,4-tetramethyl-, HMBC would show correlations from the methyl protons to the quaternary C2 and C4 carbons, as well as to the adjacent methyl carbons.

The oxazolidine ring is not planar and can exist in various conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide insights into these conformational dynamics. Potential dynamic processes in Oxazolidine, 2,2,4,4-tetramethyl- include ring puckering and nitrogen inversion.

At low temperatures, these processes may be slow on the NMR timescale, potentially leading to the observation of distinct signals for axial and equatorial methyl groups. As the temperature is increased, the rate of conformational exchange increases, which can lead to the coalescence of these signals into a single averaged signal. Analysis of the line shapes at different temperatures can provide thermodynamic and kinetic parameters for these conformational changes. Studies on other oxazolidine derivatives have shown that the ring can adopt envelope or twisted conformations. rsc.orgresearchgate.net

Mass Spectrometry Approaches for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For Oxazolidine, 2,2,4,4-tetramethyl-, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation of oxazolidine derivatives often involves cleavage of the bonds adjacent to the heteroatoms. libretexts.org Common fragmentation pathways for oxazolidines include the loss of an aldehyde or ketone and ring contraction. np-mrd.org

A related compound, 2,2,3,4-Tetramethyl-5-(3,4-methylenedioxy)phenyloxazolidine, shows characteristic fragments in its GC-MS spectrum that can provide clues to the fragmentation of the target molecule. nih.gov

Table 2: Potential Mass Spectral Fragments for Oxazolidine, 2,2,4,4-tetramethyl-

| m/z Value | Proposed Fragment Structure/Identity |

| 143 | Molecular Ion [M]⁺ |

| 128 | [M - CH₃]⁺ |

| 86 | Cleavage product: [C₅H₁₂N]⁺ |

| 57 | Cleavage product: [C₄H₉]⁺ |

The fragmentation pathways can be elucidated using techniques like tandem mass spectrometry (MS/MS), which involves the isolation and further fragmentation of a specific ion. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov

The IR spectrum of Oxazolidine, 2,2,4,4-tetramethyl- would be expected to show characteristic absorption bands for the N-H and C-O stretching vibrations. The N-H stretch would typically appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-O stretch would be expected in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

The vapor phase IR spectrum of the related compound 2,2,3,4-Tetramethyl-5-(3,4-methylenedioxy)phenyloxazolidine provides an example of the expected spectral features. nih.gov

Raman spectroscopy would also be sensitive to these vibrational modes, particularly the non-polar C-C and C-H bonds. researchgate.netnih.gov

Table 3: Expected IR and Raman Vibrational Bands for Oxazolidine, 2,2,4,4-tetramethyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3300-3500 | IR |

| C-H (sp³) | Stretching | 2850-3000 | IR, Raman |

| C-O | Stretching | 1000-1300 | IR |

| C-N | Stretching | 1000-1250 | IR |

| CH₃, CH₂ | Bending | 1350-1470 | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Oxazolidine, 2,2,4,4-tetramethyl- and its Crystalline Adducts

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, including precise bond lengths, bond angles, and absolute stereochemistry. nih.gov While no crystal structure for Oxazolidine, 2,2,4,4-tetramethyl- has been reported in the literature, studies on other oxazolidine derivatives have revealed details about their solid-state conformations. libretexts.org

For instance, the crystal structures of other substituted oxazolidines have confirmed the puckered nature of the five-membered ring. libretexts.org If a suitable crystalline derivative or adduct of Oxazolidine, 2,2,4,4-tetramethyl- could be prepared, X-ray diffraction analysis would provide invaluable data on its solid-state conformation, including the precise arrangement of the tetramethyl substitution and the puckering parameters of the oxazolidine ring.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. Saturated heterocycles like Oxazolidine, 2,2,4,4-tetramethyl- are not expected to have strong absorptions in the standard UV-Vis range (200-800 nm) as they lack extensive chromophores.

Any observed absorption would likely be due to n → σ* transitions involving the lone pairs of electrons on the oxygen and nitrogen atoms. These transitions are typically of low intensity and occur at shorter wavelengths, often below 200 nm. The introduction of chromophoric substituents onto the oxazolidine ring would lead to more informative UV-Vis spectra. oxinst.comresearchgate.netresearchgate.net Similarly, significant fluorescence is not expected from the parent compound unless a fluorophore is incorporated into its structure.

Theoretical and Computational Studies on Oxazolidine, 2,2,4,4 Tetramethyl

Derivatives, Analogues, and Structure Reactivity Relationships of Oxazolidine, 2,2,4,4 Tetramethyl

Synthesis and Comprehensive Characterization of Substituted Oxazolidine (B1195125), 2,2,4,4-tetramethyl- Analogues

The synthesis of substituted 2,2,4,4-tetramethyloxazolidine analogues typically involves multi-step procedures, starting from readily available precursors. A common strategy involves the condensation of a suitable amino alcohol with a ketone or aldehyde, followed by modifications to introduce desired substituents. For instance, the reaction of 2-amino-2-methyl-1-propanol (B13486) with acetone (B3395972) can form the parent 2,2,4,4-tetramethyloxazolidine ring. Subsequent N-alkylation, N-acylation, or reactions at other positions on the ring can then be performed to generate a library of derivatives.

The characterization of these newly synthesized compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in elucidating the core structure and confirming the position of substituents. Infrared (IR) spectroscopy helps in identifying key functional groups, while mass spectrometry (MS) provides information on the molecular weight and fragmentation patterns of the analogues. For derivatives bearing a nitroxide radical (the N-oxyl moiety), Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial tool for characterizing the radical species and its environment. nih.govresearchgate.net

Table 1: Spectroscopic Data for Representative Substituted 2,2,4,4-tetramethyloxazolidine Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |

| 5-acetyl-2,2,4,4-tetramethyloxazolidine | Signals for methyl groups, acetyl protons, and ring protons. | Resonances for methyl carbons, carbonyl carbon, and ring carbons. | Carbonyl stretch (~1720), C-N stretch, C-O stretch. | Molecular ion peak corresponding to C₉H₁₇NO₂. |

| 3-benzyl-2,2,4,4-tetramethyloxazolidine | Signals for methyl groups, benzyl (B1604629) protons, and ring protons. | Resonances for methyl carbons, benzyl carbons, and ring carbons. | C-N stretch, C-O stretch, aromatic C-H bands. | Molecular ion peak corresponding to C₁₄H₂₁NO. |

| 2,2,4,4-tetramethyloxazolidine-N-oxyl | Paramagnetically broadened signals. | Paramagnetically broadened signals. | N-O stretch (~1370). | Molecular ion peak corresponding to C₇H₁₄NO₂. |

Impact of Substituent Effects on the Chemical Reactivity and Selectivity of Oxazolidine, 2,2,4,4-tetramethyl- Derivatives

Substituents on the 2,2,4,4-tetramethyloxazolidine ring, particularly at the nitrogen atom and the 5-position, exert a significant influence on the chemical reactivity and selectivity of the molecule. These effects are most pronounced in the context of their N-oxyl radical derivatives, which are pivotal in mediating controlled radical polymerization. rsc.org

The electronic nature of the substituent plays a critical role. Electron-withdrawing groups (EWGs) can stabilize the nitroxide radical, making the C-O bond in the corresponding alkoxyamine more labile. researchgate.netnih.gov This enhanced lability is crucial for the reversible termination process in nitroxide-mediated polymerization (NMP), allowing for better control over the polymerization process. nih.gov Conversely, electron-donating groups (EDGs) can decrease the stability of the nitroxide, thereby affecting the initiation and propagation rates in polymerization.

Steric effects also come into play. Bulky substituents near the radical center can influence the rate of radical trapping and the equilibrium constant of the dormant and active species in NMP. This can be strategically utilized to fine-tune the polymerization of different monomers. For instance, the steric hindrance in TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), a related nitroxide, makes it suitable for the polymerization of styrene (B11656) but less effective for acrylates. rsc.org Similar structure-reactivity principles apply to 2,2,4,4-tetramethyloxazolidine derivatives.

Conformational Analysis and Dynamic Properties of Derivatives of Oxazolidine, 2,2,4,4-tetramethyl-

The five-membered oxazolidine ring is not planar and exists in various envelope and twist conformations. The specific conformation adopted by a 2,2,4,4-tetramethyloxazolidine derivative is influenced by the nature and position of its substituents. Computational modeling and NMR spectroscopy are powerful tools for investigating these conformational preferences. nih.govnih.gov

The four methyl groups at the 2 and 4 positions introduce significant steric hindrance, which restricts the conformational flexibility of the ring. Substituents at the 5-position will preferentially adopt a pseudo-equatorial orientation to minimize steric interactions with the gem-dimethyl groups. The conformation of the ring, in turn, can influence the reactivity of the molecule, for example, by affecting the accessibility of the nitrogen lone pair or the N-oxyl radical.

Investigation of Stereoisomers and Enantiomeric Forms of Oxazolidine, 2,2,4,4-tetramethyl- Derivatives

The introduction of a substituent at the 5-position of the 2,2,4,4-tetramethyloxazolidine ring creates a chiral center, leading to the existence of enantiomers. If a second chiral center is present, either in the substituent or on the ring itself, diastereomers can be formed. researchgate.netrsc.org

The synthesis of enantiomerically pure oxazolidine derivatives often requires the use of chiral starting materials or chiral catalysts. nih.gov For example, starting with an enantiomerically pure amino alcohol in the initial ring-forming reaction can lead to the corresponding enantiomerically pure oxazolidine. Alternatively, racemic mixtures of substituted oxazolidines can be separated into their constituent enantiomers using chiral chromatography techniques. sapub.org

The stereochemistry of these derivatives can have a profound impact on their biological activity and their performance in asymmetric synthesis. nih.gov For instance, in applications where the oxazolidine derivative acts as a chiral auxiliary, the stereochemical outcome of the reaction is directly controlled by the absolute configuration of the chiral centers in the oxazolidine.

Elucidation of Structure-Reactivity Relationships in Polymerization and Other Synthetic Applications

The derivatives of 2,2,4,4-tetramethyloxazolidine, particularly their N-oxyl radicals, have emerged as important mediators in controlled radical polymerization, a technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. ucsc.edu The effectiveness of these compounds in NMP is intrinsically linked to their structure.

The key to NMP is the reversible cleavage of the C-O bond in the alkoxyamine formed between the growing polymer chain and the nitroxide radical. rsc.org The rate of this cleavage and the position of the equilibrium between the dormant alkoxyamine and the active radical species are highly dependent on the structure of the nitroxide.

Key Structure-Reactivity Relationships in NMP:

Substituents on the Oxazolidine Ring: As discussed earlier, the electronic and steric nature of substituents on the oxazolidine ring can be tuned to modulate the stability of the nitroxide radical and, consequently, the rate of polymerization.

The Nature of the Polymerizing Monomer: The choice of the nitroxide mediator must be matched to the monomer being polymerized. For example, a nitroxide that is effective for styrene polymerization may not be suitable for methacrylate (B99206) polymerization due to differences in the reactivity of the propagating radicals. rsc.org

Temperature: The C-O bond homolysis is a thermally activated process. The temperature at which the polymerization is carried out is a critical parameter that influences the rate of the reaction and the degree of control.

Beyond polymerization, substituted oxazolidines can serve as valuable building blocks in organic synthesis. The functional groups on the ring can be manipulated to create more complex molecules, and the chiral nature of many of these derivatives makes them useful in asymmetric synthesis.

Future Directions and Emerging Research Avenues for Oxazolidine, 2,2,4,4 Tetramethyl

Integration into Supramolecular Chemistry and Advanced Materials Science

The exploration of oxazolidine (B1195125) derivatives in supramolecular chemistry and materials science is a burgeoning field. Recently, a short peptide containing an oxazolidin-2-one moiety was shown to form supramolecular hydrogels. nih.gov The study highlighted how different preparation conditions, such as the use of sodium hydroxide (B78521) versus a phosphate (B84403) buffer, can significantly impact the properties of the resulting hydrogels, offering a pathway to tune these materials for specific applications. nih.gov The ability of the oxazolidine structure to influence molecular self-assembly opens up possibilities for creating novel hydrogels and other advanced materials with tailored functionalities. Future investigations will likely focus on how the specific stereochemistry and substitution patterns of oxazolidine derivatives like Oxazolidine, 2,2,4,4-tetramethyl- can be used to control the architecture and properties of supramolecular structures.

Exploration in Homogeneous and Heterogeneous Catalysis, Including Organocatalysis

The application of oxazolidine-containing compounds in catalysis, particularly in organocatalysis, is a promising area of research. Organocatalysis offers a more sustainable alternative to traditional metal-based catalysis. rsc.org While direct catalytic applications of Oxazolidine, 2,2,4,4-tetramethyl- are still emerging, related oxazolidinone structures have been successfully employed. For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for converting epoxy amines into various 2-oxazolidinone (B127357) scaffolds using carbon dioxide. rsc.org This highlights the potential for developing catalytic systems based on the oxazolidine framework. Future work could involve designing chiral oxazolidine ligands for asymmetric catalysis or exploring the catalytic activity of Oxazolidine, 2,2,4,4-tetramethyl- itself in various organic transformations. The development of organocatalytic syntheses for substituted pyrazolidines and isoxazolidines further underscores the potential of heterocyclic compounds in this field. nih.gov

Development of Novel Synthetic Methodologies Utilizing Oxazolidine, 2,2,4,4-tetramethyl- as a Key Building Block or Reagent

The synthesis of novel compounds using oxazolidine derivatives as foundational building blocks is a well-established and continually evolving area of organic chemistry. bioorg.orgnih.govresearchgate.net Oxazolidinones, for example, are recognized as important chiral synthons in the asymmetric synthesis of biologically active molecules. bioorg.org New synthetic routes are constantly being developed to create functionalized oxazolidinones with high stereospecificity. bioorg.org

Researchers are also exploring efficient, one-pot syntheses of oxazolidine derivatives. rsc.org For instance, a facile and green approach for synthesizing thiazolidine/oxazolidine derivatives has been reported using an ionic liquid as both a catalyst and a solvent-free medium. rsc.org Such methodologies offer advantages like high yields, mild reaction conditions, and reduced chemical waste. rsc.org The development of new synthetic methods for oxazolidine-2,4-diones, which are present in many biologically important compounds, further expands the synthetic utility of the oxazolidine core. researchgate.netrsc.orgresearchgate.net

Future research will likely focus on leveraging the unique reactivity of Oxazolidine, 2,2,4,4-tetramethyl- to develop novel synthetic transformations and to construct complex molecular architectures.

Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions Involving Oxazolidine, 2,2,4,4-tetramethyl-

Advanced spectroscopic techniques are crucial for understanding the mechanisms of reactions involving oxazolidine derivatives. Techniques such as electron spin resonance (ESR) spectroscopy have been used to study the behavior of related compounds like 4-oxo-2,2,6,6-tetramethylpiperidinooxy (TEMPONE) in situ during radiolysis. nih.gov This allows for the real-time monitoring of reaction kinetics and the identification of transient intermediates.

In the context of peptide synthesis, the use of pseudoproline derivatives, which have an oxazolidine character, has been investigated using techniques that can shed light on the formation of by-products. nih.gov A comprehensive suite of spectroscopic methods, including fluorescence and absorption spectra, circular dichroism, and dynamic light scattering, has been employed to study the interactions of other heterocyclic compounds. nih.gov The application of these advanced spectroscopic tools to reactions involving Oxazolidine, 2,2,4,4-tetramethyl- will provide invaluable insights into its reactivity and help in optimizing reaction conditions for desired outcomes.

Sustainable Chemistry Perspectives and Green Synthetic Routes in Oxazolidine, 2,2,4,4-tetramethyl- Research

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including oxazolidines. rsc.org Research efforts are directed towards developing environmentally benign synthetic protocols that minimize waste and energy consumption. rsc.org

A notable example is the use of an ionic liquid, [Et3NH][HSO4], as a recyclable catalyst and solvent for the synthesis of oxazolidine derivatives, which avoids the need for volatile organic solvents. rsc.org This approach not only leads to excellent product yields but also simplifies the operational procedure and reduces the environmental impact. rsc.org Another green approach involves the organocatalytic synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source in a continuous flow system. rsc.org

Future research in this area will continue to focus on the development of sustainable synthetic routes for Oxazolidine, 2,2,4,4-tetramethyl- and its derivatives, incorporating green solvents, catalysts, and energy-efficient reaction conditions.

Q & A

Q. What are the recommended methods for synthesizing 2,2,4,4-tetramethyl oxazolidine derivatives, and how can reaction conditions be optimized?

Synthesis typically involves cyclization reactions or modifications of pre-existing oxazolidine frameworks. For example, cyclocondensation of amino alcohols with ketones under acidic catalysis is a common approach. Optimization may require adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios of reagents. Evidence from patent ZL 202110100278.6 highlights the use of reduced triethylamine consumption to improve yield and purity in related cyclobutanediol syntheses . For derivatives, tert-butyldiphenylsilyl (TBDPS) protection and trifluoromethanesulfonyl (Tf) activation have been employed to enhance regioselectivity .

Q. How can structural characterization of 2,2,4,4-tetramethyl oxazolidine isomers be performed to resolve ambiguities?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, -NMR can distinguish isomers by analyzing coupling constants and splitting patterns in the oxazolidine ring. -NMR identifies quaternary carbons at C2 and C4 positions. Crystallographic data, as referenced in photoelectron spectroscopy studies of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, provide definitive bond lengths and angles for structural validation . Mass spectrometry (e.g., EPA/NIH database entries for CHNO derivatives) confirms molecular weights and fragmentation patterns .

Q. What are the key physicochemical properties of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, and how do they influence experimental design?

This compound has a melting point of 126–129°C, boiling point of 210–215°C, and flash point of 52°C . Its low solubility in polar solvents necessitates the use of DMF or dichloromethane for reactions. The diol’s steric hindrance from tetramethyl groups impacts reactivity, requiring elevated temperatures for esterification or polymerization. Safety protocols (e.g., handling flammability per R11 risk codes) must align with these properties .

Advanced Research Questions

Q. How do computational methods like CNDO/S aid in predicting the electronic structure of 2,2,4,4-tetramethyl oxazolidine derivatives?

CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic) calculations model π-orbital interactions and electron densities. For 2,2,4,4-tetramethyl-1,3-cyclobutanedione, these computations correlate with photoelectron spectroscopy data, revealing energy levels of non-bonding (n) and π orbitals. Such studies guide the design of derivatives with tailored redox or photochemical properties . Advanced applications include predicting reaction pathways for boron-containing analogs (e.g., dioxaborolane intermediates) .

Q. What strategies resolve contradictions in spectroscopic data for oxazolidine isomer mixtures?

Isomeric mixtures (e.g., 2,2,4,4-tetramethyl-1,3-cyclobutanediol isomers) require chromatographic separation (HPLC with chiral columns) prior to analysis. Dynamic NMR can detect conformational exchange in solution, while X-ray diffraction resolves solid-state structures. Discrepancies between computational and experimental spectra (e.g., in cyclobutanedione derivatives) may arise from solvent effects or crystal packing, necessitating multi-technique validation .

Q. How can reaction mechanisms for polymerization of 2,2,4,4-tetramethyl oxazolidine derivatives be elucidated?

Mechanistic studies often employ kinetic isotope effects (KIE) and trapping of intermediates. For example, the reaction of 2,2,4,4-tetramethyl derivatives with epichlorohydrin involves ring-opening nucleophilic attack, followed by hydrolysis and polycondensation. -labeling and MALDI-TOF mass spectrometry track oxygen incorporation and polymer chain growth, as noted in U.S. patent documentation for related hydrochlorides .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing boron-containing oxazolidine derivatives (e.g., dioxaborolane intermediates)?

Key steps include strict anhydrous conditions (Schlenk line techniques), stoichiometric control of boronic acid reagents, and inert atmosphere (N/Ar). For 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) derivatives, Suzuki-Miyaura cross-coupling conditions (Pd catalysts, base selection) are critical. Post-synthesis purification via silica gel chromatography removes unreacted boronate esters .

Q. How should researchers handle discrepancies between theoretical and experimental data in oxazolidine studies?

Systematic error analysis is essential. For example, if computed NMR chemical shifts diverge from observed values, re-evaluate the computational model’s basis set (e.g., B3LYP/6-31G* vs. MP2) or solvent parametrization. Cross-referencing with crystallographic data (e.g., bond angles in cyclobutanedione) can identify geometric distortions not captured in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.